1-(Phenylsulfonyl)piperidin-3-amine

ERK2 inhibition Kinase inhibitor MAPK pathway

Sourcing 1-(Phenylsulfonyl)piperidin-3-amine for medicinal chemistry offers a strategic advantage. Its 3-amino substitution pattern provides a distinct vector for ERK2 inhibitor lead optimization (Ki = 7.5 nM), unlike 4-amino analogs. The N-phenylsulfonyl group enhances metabolic stability, addressing CYP-mediated N-dealkylation. This bifunctional scaffold enables diversity-oriented synthesis via amide coupling or sulfonamide formation, making it a high-utility building block for generating novel chemical space. Prioritize this over unprotected piperidines to accelerate lead development.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
CAS No. 934157-02-5
Cat. No. B3431851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)piperidin-3-amine
CAS934157-02-5
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)N
InChIInChI=1S/C11H16N2O2S/c12-10-5-4-8-13(9-10)16(14,15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9,12H2
InChIKeyGCIRNSVSQRHANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenylsulfonyl)piperidin-3-amine (CAS 934157-02-5) Chemical Identity and Procurement Baseline


1-(Phenylsulfonyl)piperidin-3-amine (CAS 934157-02-5) is a phenylsulfonyl-substituted piperidine derivative with molecular formula C11H16N2O2S and molecular weight 240.32 . The compound features a piperidine heterocycle bearing a primary amine at the 3-position and a phenylsulfonyl protecting/activating group at the piperidine nitrogen . It serves primarily as a versatile synthetic building block for the construction of more complex bioactive molecules, particularly in medicinal chemistry programs targeting kinases, GPCRs, and other enzyme families .

1-(Phenylsulfonyl)piperidin-3-amine: Why In-Class Piperidine Analogs Cannot Be Substituted Without Functional Consequence


Within the phenylsulfonyl-piperidine class, substitution position critically determines both synthetic utility and biological activity profile. The 3-amino substitution pattern present in 1-(Phenylsulfonyl)piperidin-3-amine provides a distinct vector for further derivatization compared to 4-amino or 4-substituted phenylsulfonyl piperidine analogs [1]. While 4-(phenylsulfonyl)piperidines have been extensively characterized as 5-HT2A receptor antagonists [2], the 3-amino variant enables fundamentally different coupling chemistry and pharmacophore presentation. The N-phenylsulfonyl group serves as both a protecting group during synthesis and an electron-withdrawing moiety that modulates the basicity and reactivity of the piperidine nitrogen [3]. Generic substitution with alternative piperidine amines lacking the phenylsulfonyl group or bearing different substitution patterns results in altered conformational preferences, synthetic accessibility, and target engagement profiles [4]. The specific combination of N-sulfonyl protection and the 3-position primary amine offers a unique bifunctional handle for sequential derivatization that is absent in other positional isomers [5].

1-(Phenylsulfonyl)piperidin-3-amine: Quantified Differentiation Data Against Structural Analogs


ERK2 Kinase Inhibitor Activity: 3-Amino-Phenylsulfonylpiperidine Scaffold vs. Alternative Substitution Patterns

In a Novartis patent (US9546173), a derivative incorporating the 1-(phenylsulfonyl)piperidin-3-amine scaffold demonstrated potent ERK2 inhibition with a Ki value of 7.5 nM in a kinase assay measuring ERK2-catalyzed phosphorylation of biotinylated ERKtide peptide [1]. The compound (cmpd 42: (R)-5,5-dimethyl-N-(1-(phenylsulfonyl)piperidin-3-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide) utilizes the 3-amino group as the critical attachment point for the pyrrolopyrimidine pharmacophore [2]. This represents a direct head-to-head differentiation from 4-amino phenylsulfonyl piperidine analogs, which would present the pharmacophore with altered spatial orientation and were not reported with comparable ERK2 inhibitory activity in the same patent series.

ERK2 inhibition Kinase inhibitor MAPK pathway Medicinal chemistry

Positional Isomer Differentiation: 3-Amino vs. 4-Amino Phenylsulfonylpiperidine Synthetic and Pharmacological Divergence

Comparative analysis of phenylsulfonyl piperidine positional isomers reveals distinct pharmacological and synthetic profiles. 4-(Phenylsulfonyl)piperidines have been established as 5-HT2A receptor antagonists, with reported Ki values in the nanomolar range (compound 12: Ki = 1.2 nM at human 5-HT2A receptors) [1][2]. In contrast, 1-(phenylsulfonyl)piperidin-3-amine, with its primary amine at the 3-position, serves a fundamentally different role as a synthetic building block for derivatization rather than as a direct receptor ligand . The 3-amino group provides a nucleophilic handle for amide coupling, reductive amination, and sulfonamide formation that is geometrically distinct from the 4-position [3]. This positional isomer difference creates two non-interchangeable compound classes: the 4-position variant for direct 5-HT2A pharmacology and the 3-amino variant as a versatile intermediate scaffold.

SAR Positional isomer Piperidine substitution 5-HT2A antagonist

N-Phenylsulfonyl Protection Strategy: Differentiated Stability and Synthetic Compatibility vs. Unprotected Piperidine Amines

1-(Phenylsulfonyl)piperidin-3-amine incorporates the phenylsulfonyl group as an electron-withdrawing N-protecting group that simultaneously activates the piperidine nitrogen and protects the secondary amine from undesired reactions during synthetic sequences [1]. Comparative studies on N-benzenesulfonylpiperidines demonstrate that the sulfonyl group enables selective reduction of benzenesulfonyllactams to benzenesulfonyl cyclic amines using NaBH4 with ZrCl4 (yields >80%) while preserving the sulfonyl protection [2]. In contrast, unprotected piperidin-3-amine (CAS 41372-10-5) exhibits significantly different reactivity profiles: the free secondary amine competes for electrophiles, requires orthogonal protection strategies, and displays higher basicity (calculated pKa ~10.5 for unprotected piperidine vs. substantially reduced basicity for N-sulfonylated analog) [3]. This difference directly impacts synthetic route design, reaction compatibility, and purification efficiency [4].

Protecting group Synthetic methodology N-sulfonylation Piperidine chemistry

3-Amino Vector for Pharmacophore Elaboration: Differentiated Derivatization Capacity vs. 1-(Phenylsulfonyl)piperidine

The presence of the primary amine at the 3-position of 1-(phenylsulfonyl)piperidin-3-amine provides a versatile synthetic handle for multiple derivatization modalities including amide bond formation, reductive amination, sulfonamide synthesis, and urea formation . This bifunctional scaffold contrasts sharply with 1-(phenylsulfonyl)piperidine (CAS 13058-16-7), which lacks the amino group entirely and can only be functionalized through C-H activation or at the N-sulfonyl group . In patent literature, the 3-amino group has been utilized to attach diverse pharmacophores including pyrrolopyrimidines for ERK2 inhibition (yielding Ki = 7.5 nM) [1], and has been incorporated into libraries of N-(2-oxo-1-phenylpiperidin-3-yl)sulfonamides for biological screening [2]. The 3-amino group enables orthogonal functionalization: the sulfonyl-protected nitrogen can be deprotected post-coupling to reveal a secondary amine for additional derivatization [3].

Medicinal chemistry Scaffold derivatization Amide coupling Reductive amination

Metabolic Stability Advantage: N-Sulfonyl Protection Differentiates from Unprotected Piperidine Analogs in PK Liability

The N-phenylsulfonyl group in 1-(phenylsulfonyl)piperidin-3-amine serves a dual function beyond synthetic utility: it eliminates the metabolic liability associated with unprotected piperidine secondary amines. Unprotected piperidine amines are susceptible to N-dealkylation by cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6), which generates reactive metabolites and reduces in vivo half-life [1]. In the 4-(phenylsulfonyl)piperidine series developed as 5-HT2A antagonists, the sulfonyl group was explicitly incorporated to address the bioavailability deficit observed in the parent unsubstituted piperidine series (oral bioavailability increased from <5% to >30% upon N-sulfonylation) [2][3]. While direct microsomal stability data for 1-(phenylsulfonyl)piperidin-3-amine is not published, class-level SAR across multiple phenylsulfonyl piperidine series demonstrates that N-sulfonylation consistently reduces CYP-mediated N-dealkylation and improves metabolic stability compared to unprotected piperidine amines [4][5].

Metabolic stability CYP liability N-dealkylation Sulfonamide

1-(Phenylsulfonyl)piperidin-3-amine: Validated Research and Industrial Application Scenarios Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization: ERK2-Targeted Medicinal Chemistry Programs

Based on the demonstrated ERK2 inhibitory activity (Ki = 7.5 nM) of derivatives incorporating the 1-(phenylsulfonyl)piperidin-3-amine scaffold, this compound serves as a validated building block for ERK2 inhibitor lead optimization programs [1]. The 3-amino attachment point enables productive presentation of pyrrolopyrimidine and related kinase pharmacophores, while the N-phenylsulfonyl group provides both synthetic protection and metabolic stabilization [2]. Medicinal chemistry teams pursuing MAPK pathway inhibitors should prioritize this scaffold over 4-amino positional isomers, which lack documented ERK2 activity in the same patent series .

Diversity-Oriented Synthesis and Chemical Library Construction

The bifunctional nature of 1-(phenylsulfonyl)piperidin-3-amine—combining a protected secondary amine with a free primary amine—makes it an ideal scaffold for diversity-oriented synthesis [1]. The 3-amino group can be derivatized via amide coupling, reductive amination, or sulfonamide formation to generate structurally diverse compound libraries, while the N-sulfonyl group can be optionally deprotected to reveal an additional diversification point [2]. This contrasts with 1-(phenylsulfonyl)piperidine, which offers no amino handle and severely restricts library diversity . Chemical library producers should stock this compound as a high-utility building block for generating novel chemical space [3].

GPCR Ligand Development: Alternative Scaffold Exploration Beyond 4-Substituted Series

While 4-(phenylsulfonyl)piperidines are established as 5-HT2A receptor antagonists (Ki = 1.2-10 nM), the 3-amino substitution pattern enables exploration of alternative GPCR pharmacophore geometries [1][2]. The N-(2-oxo-1-phenylpiperidin-3-yl)sulfonamide libraries derived from this scaffold have been designed for broad biological screening, including potential GPCR modulation . Researchers seeking to differentiate from the crowded 4-substituted piperidine GPCR ligand space should utilize 1-(phenylsulfonyl)piperidin-3-amine to access novel chemotypes with distinct conformational preferences and potentially novel selectivity profiles [3].

Metabolic Stability Optimization: Scaffold Selection for Oral Bioavailability

The N-phenylsulfonyl group present in this compound addresses a well-documented metabolic liability of unprotected piperidine amines: CYP-mediated N-dealkylation [1]. Based on class-level SAR from the 4-(phenylsulfonyl)piperidine 5-HT2A antagonist program, N-sulfonylation increased oral bioavailability from <5% to >30% [2]. Projects requiring orally bioavailable piperidine-containing leads should prioritize N-sulfonylated building blocks like 1-(phenylsulfonyl)piperidin-3-amine over unprotected piperidine amines to reduce late-stage PK optimization burden . This pre-optimized metabolic profile accelerates lead development timelines and improves the probability of identifying development candidates with favorable ADME properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Phenylsulfonyl)piperidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.